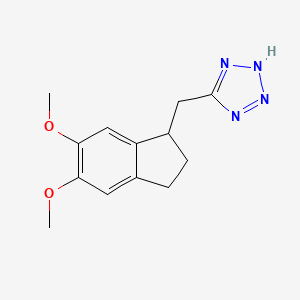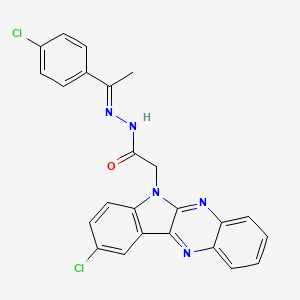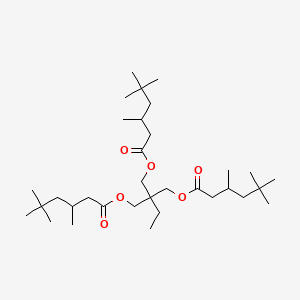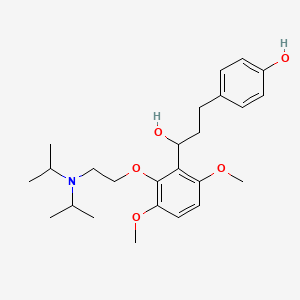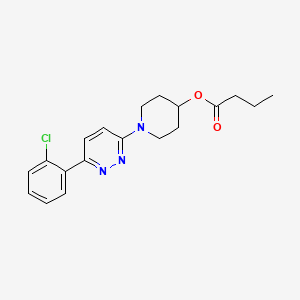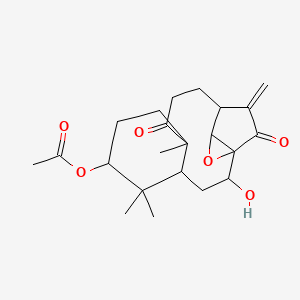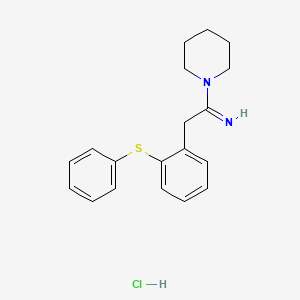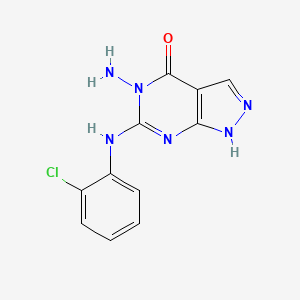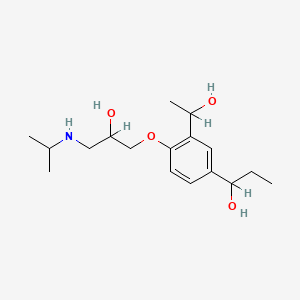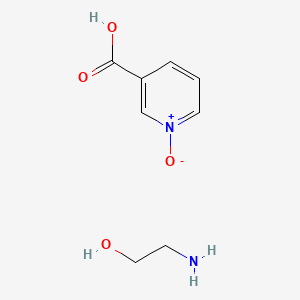
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is a chemical compound known for its unique structure and properties. It is a derivative of glycine, modified with a long-chain fatty acid and a cyclohexylamine group. This compound is used in various industrial and research applications due to its surfactant properties and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt typically involves the acylation of glycine with 9-octadecenoyl chloride under basic conditions. The reaction proceeds as follows:
- Glycine is reacted with 9-octadecenoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The resulting N-Methyl-N-(1-oxo-9-octadecenyl)glycine is then neutralized with cyclohexylamine to form the cyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of glycine with 9-octadecenoyl chloride.
- Neutralization with cyclohexylamine.
- Purification steps such as crystallization or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt undergoes various chemical reactions, including:
Acylation: The compound can be further acylated to introduce additional functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fatty acid chain.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Acylation: Modified glycine derivatives with additional acyl groups.
Hydrolysis: Glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: Altered fatty acid chains with different oxidation states.
科学的研究の応用
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
作用機序
The mechanism of action of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications.
類似化合物との比較
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine ethanolamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is unique due to its specific combination of a long-chain fatty acid and a cyclohexylamine group. This structure provides distinct surfactant properties and the ability to form stable complexes, making it valuable in various applications.
特性
CAS番号 |
72906-41-3 |
|---|---|
分子式 |
C27H52N2O3 |
分子量 |
452.7 g/mol |
IUPAC名 |
cyclohexanamine;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H13N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;7-6-4-2-1-3-5-6/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);6H,1-5,7H2/b11-10+; |
InChIキー |
HLWVIAJDQFRVMK-ASTDGNLGSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


